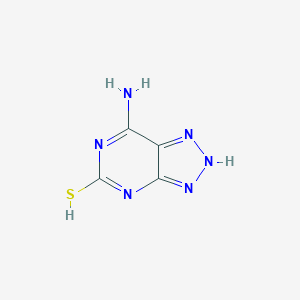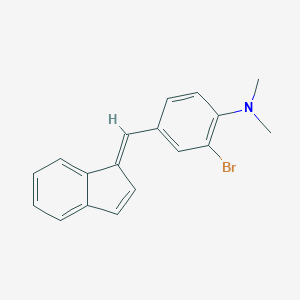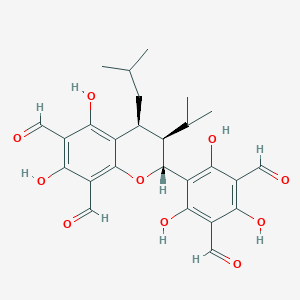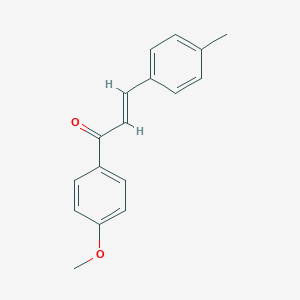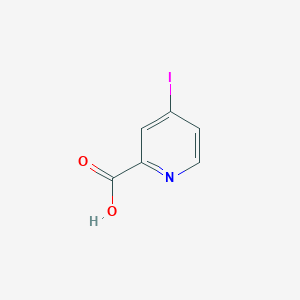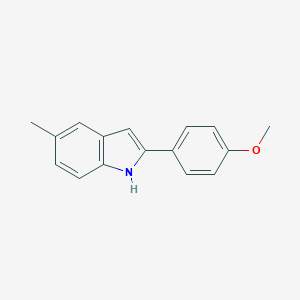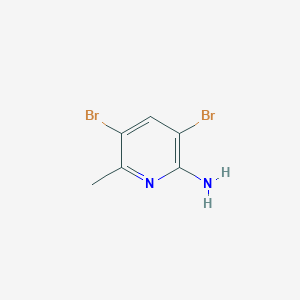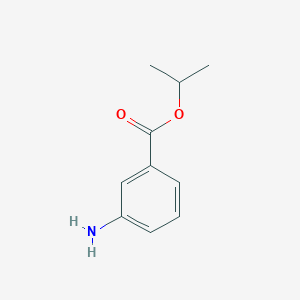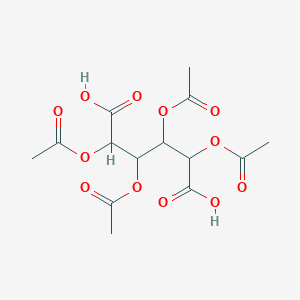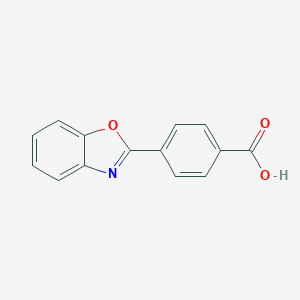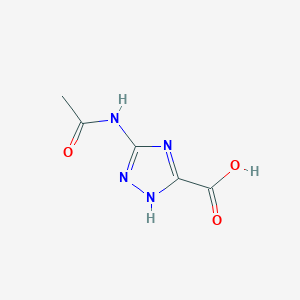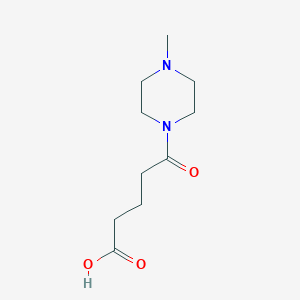
5-(4-Methylpiperazin-1-yl)-5-oxopentanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
While I couldn’t find the specific synthesis process for “5-(4-Methylpiperazin-1-yl)-5-oxopentanoic acid”, there are synthesis processes available for similar compounds. For instance, the synthesis of imatinib, an anticancer drug, involves coupling the amine and carboxylic acid precursors using N, N ′-carbonyldiimidazole (CDI) as a condensing agent3.Molecular Structure Analysis
The molecular structure of a compound can be analyzed using various techniques such as gas chromatography, infrared detection, and high-pressure liquid chromatography4.
Chemical Reactions Analysis
The chemical reactions of a compound depend on its molecular structure and the conditions under which it is subjected. Unfortunately, I couldn’t find specific chemical reactions for “5-(4-Methylpiperazin-1-yl)-5-oxopentanoic acid”.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined using various analytical techniques. For example, the density, boiling point, vapor pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, and other properties can be determined6.科学的研究の応用
Behavioral Pharmacology and Antidepressant Potential
Research into the behavioral pharmacology of compounds structurally related to 5-(4-Methylpiperazin-1-yl)-5-oxopentanoic acid has shown potential in understanding the treatment of anxiety and affective disorders. For instance, the selective 5-hydroxytryptamine (HT)1B antagonist, AR-A000002, demonstrated anxiolytic activity and antidepressant efficacy in various animal models. These findings suggest the utility of 5-HT1B antagonists, which share a structural resemblance to 5-(4-Methylpiperazin-1-yl)-5-oxopentanoic acid, in treating both anxiety and depression. The research underscores the importance of exploring the behavioral pharmacology of such compounds to identify potential therapeutic applications in mental health disorders (Hudzik et al., 2003).
DNA Interaction and Drug Design
Another area of research involving compounds similar to 5-(4-Methylpiperazin-1-yl)-5-oxopentanoic acid focuses on their ability to interact with DNA. For example, Hoechst 33258, a compound with the 5-(4-Methylpiperazin-1-yl) moiety, binds strongly to the minor groove of double-stranded B-DNA with specificity for AT-rich sequences. This binding capability is significant for understanding drug-DNA interactions and for developing new therapeutic agents, particularly in the fields of oncology and genetic disorders. The study of such compounds aids in the rational design of drugs targeting specific DNA sequences or structures, offering a pathway to more selective and effective treatments (Issar & Kakkar, 2013).
Atypical Antipsychotic Activity
JL13, a compound containing the 5-(4-Methylpiperazin-1-yl) group, has shown promise as an atypical antipsychotic with behavioral properties similar to clozapine, but without significant motor side effects. This suggests that derivatives of 5-(4-Methylpiperazin-1-yl)-5-oxopentanoic acid could be explored for their potential antipsychotic activities, offering new avenues for treating schizophrenia and other psychotic disorders. The behavioral and pharmacological profile of JL13 underscores the potential of 5-(4-Methylpiperazin-1-yl) derivatives in developing safer and more effective antipsychotic medications (Bruhwyler et al., 1997).
Safety And Hazards
The safety and hazards of a compound are typically determined through laboratory testing and are included in its Safety Data Sheet (SDS). For example, the SDS for 4-Methoxyphenylboronic acid includes information on its hazards, precautions, and first-aid measures7.
将来の方向性
The future directions for a compound depend on its potential applications. For instance, new compounds are being developed as potential multi-targeted kinase inhibitors with enhanced potency8.
Please note that the information provided here is based on the closest related compounds and general practices in the field. For specific information on “5-(4-Methylpiperazin-1-yl)-5-oxopentanoic acid”, further research would be necessary.
特性
IUPAC Name |
5-(4-methylpiperazin-1-yl)-5-oxopentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O3/c1-11-5-7-12(8-6-11)9(13)3-2-4-10(14)15/h2-8H2,1H3,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITHJVGXJNVDHIQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)CCCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20351682 |
Source


|
| Record name | 5-(4-methylpiperazin-1-yl)-5-oxopentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20351682 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Methylpiperazin-1-yl)-5-oxopentanoic acid | |
CAS RN |
75727-47-8 |
Source


|
| Record name | 5-(4-methylpiperazin-1-yl)-5-oxopentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20351682 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(4-Cyanophenyl)selanyl]benzonitrile](/img/structure/B183015.png)
